Katanosin B -

Katanosin B

Catalog Number: EVT-10952815
CAS Number:
Molecular Formula: C58H97N15O17
Molecular Weight: 1276.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is a natural product found in Cytophaga with data available.
Overview

Katanosin B is a notable antibiotic compound that exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It is classified as a cyclic lipopeptide, which is a type of natural product that plays a significant role in microbial defense mechanisms. Katanosin B shares structural similarities with lysobactin, another antibiotic, and has garnered interest for its potential applications in combating antibiotic-resistant bacterial strains.

Source

Katanosin B is derived from the bacterium Bacillus lysobacter, which is known for producing various bioactive compounds. The discovery of katanosin B was made through the study of the biosynthetic pathways involved in the production of lysobactin and related compounds. The compound's unique structure and mechanism of action have made it a subject of extensive research in the fields of microbiology and pharmacology.

Classification

Katanosin B falls under the category of cyclic lipopeptides, characterized by their cyclic structure and lipid components. This classification is significant due to the unique properties these compounds exhibit, including their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

Synthesis Analysis

Methods

The synthesis of katanosin B has been achieved through various methods, including total synthesis and biosynthetic approaches. The total synthesis typically involves multiple steps that construct the cyclic structure from simpler precursors. For instance, one method involves solid-phase peptide synthesis, which allows for the efficient assembly of peptide bonds while facilitating purification at each step.

Technical Details

In total synthesis, protecting groups are often used to prevent unwanted reactions during the assembly process. The final cyclization step is crucial, as it forms the cyclic structure that is essential for the compound's biological activity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized katanosin B, ensuring high purity for biological testing.

Molecular Structure Analysis

Structure

The molecular structure of katanosin B consists of a cyclic framework with multiple amino acid residues linked by peptide bonds. It features a unique arrangement that contributes to its antibacterial properties.

Data

The molecular formula for katanosin B is C₁₈H₃₃N₅O₇S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The three-dimensional conformation plays a critical role in its interaction with bacterial targets.

Chemical Reactions Analysis

Reactions

Katanosin B primarily functions by inhibiting peptidoglycan synthesis in bacterial cell walls. This action disrupts cell wall integrity, leading to cell lysis and death.

Technical Details

The compound interacts with key enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases. These interactions are facilitated by specific binding sites on the bacterial enzymes, which katanosin B mimics due to its structural features.

Mechanism of Action

Process

The mechanism of action of katanosin B involves binding to bacterial membranes and inhibiting essential processes in cell wall synthesis. This leads to increased permeability and ultimately cell death.

Data

Studies have shown that katanosin B effectively inhibits growth in strains such as Staphylococcus aureus, demonstrating its potential as an antibiotic agent against resistant strains. The compound's efficacy is often compared to established antibiotics like vancomycin.

Physical and Chemical Properties Analysis

Physical Properties

Katanosin B appears as a white to off-white powder with a melting point that varies based on purity and formulation. It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

The stability of katanosin B under various pH conditions has been studied, revealing that it retains activity within a specific pH range typical for microbial environments. Its chemical reactivity allows for modifications that can enhance its antibacterial properties or alter its pharmacokinetics.

Applications

Katanosin B has significant potential in scientific research and clinical applications:

  • Antibiotic Development: Due to its effectiveness against resistant bacterial strains, katanosin B serves as a lead compound for developing new antibiotics.
  • Biological Studies: Researchers utilize katanosin B to study bacterial resistance mechanisms and cell wall synthesis pathways.
  • Pharmaceutical Formulations: Its unique properties make it suitable for incorporation into novel therapeutic formulations aimed at treating bacterial infections.
Biosynthesis and Natural Production of Katanosin B

Microbial Origins and Ecological Significance

Isolation from Lysobacter sp. and Cytophaga Species

Katanosin B (also known as lysobactin) is a cyclic depsipeptide antibiotic first isolated in 1988 from the fermentation broth of Gram-negative soil bacteria. Initial discovery identified Cytophaga sp. strain PBJ-5356 (collected in Katana City, Osaka, Japan) as the source organism, yielding both katanosins A and B [1] [5]. Concurrently, researchers isolated an identical compound designated "lysobactin" from Lysobacter sp. ATCC 53042, establishing the synonymous nature of katanosin B and lysobactin [4] [8]. Taxonomically, Lysobacter and Cytophaga belong to distinct bacterial families (Xanthomonadaceae and Cytophagaceae, respectively), but both exhibit gliding motility and share high genomic G+C content (65–70%) [4]. These bacteria inhabit freshwater and terrestrial ecosystems, where they function as microbial predators. Katanosin B production is linked to their ecological strategy for antagonizing competing microorganisms, particularly Gram-positive bacteria in nutrient-rich soil niches [4] [5].

Table 1: Microbial Sources of Katanosin B

Bacterial SourceStrain DesignationIsolation ReferenceEcological Niche
Cytophaga sp.PBJ-5356Shoji et al. (1988)Soil (Katana City, Japan)
Lysobacter sp.ATCC 53042Bonner et al. (1988)Undefined soil habitat
Lysobacter enzymogenesOH11Zhang et al. (2011)Soil environment

Role of Secondary Metabolism in Antibiotic Production

Katanosin B is a product of bacterial secondary metabolism—a specialized biochemical pathway activated under specific environmental or physiological conditions rather than for primary growth. Its biosynthesis occurs during the stationary phase of bacterial growth, typically induced by nutrient limitation (e.g., phosphate scarcity) or competitive stress from neighboring microbes [2] [4]. As a secondary metabolite, katanosin B is non-essential for basic cellular functions but provides a significant survival advantage. Its potent activity against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis) disrupts peptidoglycan biosynthesis in competitors, freeing resources for the producer organism [6] [8]. This ecological role aligns with the "bacterial warfare" hypothesis, where antibiotics function as weapons in intermicrobial conflicts [3]. Notably, Lysobacter species produce diverse secondary metabolites (e.g., β-lactams, cyclic lipodepsipeptides) alongside katanosin B, underscoring their evolutionary investment in chemical defense arsenals [4].

Genetic and Enzymatic Pathways

Biosynthetic Gene Cluster Identification

The complete biosynthetic gene cluster for katanosin B was mapped in Lysobacter sp. ATCC 53042 through genome sequencing and bioinformatic analysis. This cluster spans approximately 68 kilobases and encodes two giant multi-modular nonribosomal peptide synthetases (NRPSs): LybA (1,756 kDa) and LybB (1,302 kDa) [4] [9]. The cluster organization follows a co-linear logic, with the 11 NRPS modules corresponding directly to the 11 amino acid residues in katanosin B’s structure. Key evidence confirming this cluster’s role included:

  • Gene disruption experiments: Inactivation of lybA or lybB abolished katanosin B production [4].
  • Heterologous expression: Adenylation (A) domains from modules 1, 3, and 7 were expressed in Escherichia coli and exhibited substrate specificity matching the amino acids in katanosin B (Thr, Ser, and Leu/Ile, respectively) [4].The cluster lacks genes for regulatory proteins or tailoring enzymes (e.g., oxidoreductases), indicating minimal post-assembly modifications [4] [9].

Nonribosomal Peptide Synthetase (NRPS) Assembly Lines

Katanosin B is assembled via an NRPS megaenzyme complex operating through a thiotemplated mechanism. The 11-module NRPS system activates, modifies, and condenses amino acid substrates in an assembly line fashion:

Table 2: NRPS Module Organization for Katanosin B Biosynthesis

ModuleNRPS SubunitDomainsSpecificityAmino Acid Incorporated
1LybAC-A-PCPL-ThreonineD-allo-Thr
2LybAC-A-PCP-EL-SerineD-Ser
3LybAC-A-PCP-EL-LeucineD-Leu
4LybAC-A-PCP3-OH-Leucine3-OH-Leu
5LybAC-A-PCP3-OH-Asparagine3-OH-Asn
6LybAC-A-PCPL-LeucineLeu
7LybBC-A-PCPL-Isoleucine/ValineIle/Val (Katanosin B vs. A)
8LybBC-A-PCP3-OH-Phenylglycine3-OH-Phg
9LybBC-A-PCP-MTL-LeucineN-Me-Leu
10LybBC-A-PCP3-OH-Asparagine3-OH-Asn
11LybBC-A-PCP-TE I-TE IIL-ArginineArg

Abbreviations: C (condensation), A (adenylation), PCP (peptidyl carrier protein), E (epimerization), MT (methyltransferase), TE (thioesterase)

Key mechanistic features include:

  • Adenylation (A) domains: Selectively activate specific amino acids as aminoacyl-adenylates, with epimerization (E) domains converting L-amino acids to D-configurations (e.g., L-Thr → D-allo-Thr in module 1) [4] [9].
  • Peptidyl carrier protein (PCP) domains: Transport growing peptide intermediates via 4'-phosphopantetheine-bound thioesters [9].
  • Methyltransferase (MT) domain: N-methylates leucine at position 9 during chain elongation (module 9) [4].The colinearity rule strictly applies: module order precisely matches the amino acid sequence in katanosin B [4] [9].

Tandem Thioesterase Domains and Macrocyclization Mechanisms

Module 11 of LybB harbors a unique tandem thioesterase (TE) architecture (TE I and TE II), which orchestrates product release and macrocyclization. Biochemical characterization revealed distinct roles for these TEs:

  • TE I: Catalyzes the nucleophilic macrocyclization and release of katanosin B. Its active site serine (Ser²⁰²⁰ in Lysobacter sp.) attacks the thioester-bound linear peptide, forming a 12-membered depsipeptide ring via ester bond formation between the C-terminal arginine’s carbonyl group and the hydroxyl group of the N-terminal D-allo-threonine [2] [4].
  • TE II: Functions as an editing thioesterase that hydrolyzes misprimed or stalled peptidyl intermediates from PCP domains, preventing metabolic bottlenecks [4]. In vitro assays with isolated TE domains confirmed TE II exclusively exhibits hydrolytic activity, while TE I performs cyclization [2].

This dual-TE system ensures high fidelity in katanosin B maturation. The macrocyclization mechanism is critical for bioactivity: linear analogs (e.g., desleucyl-lysobactin) show >100-fold reduced potency against Staphylococcus aureus, confirming the necessity of ring closure for target engagement [4] [8]. The tandem TE arrangement represents an evolutionary adaptation to minimize kinetic traps in complex NRPS assembly lines [2] [9].

Properties

Product Name

Katanosin B

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C58H97N15O17

Molecular Weight

1276.5 g/mol

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33-,34-,35+,36+,37+,39+,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

KQMKBWMQSNKASI-WSWHFFJNSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.